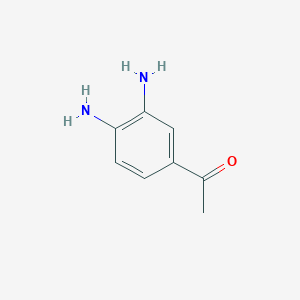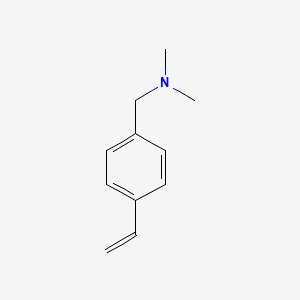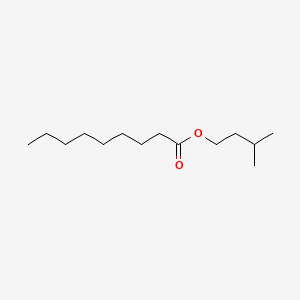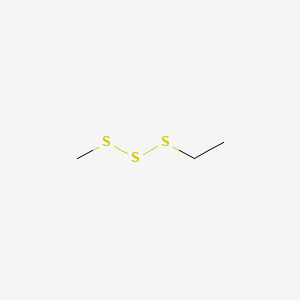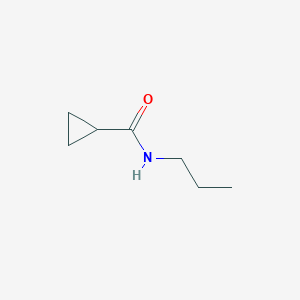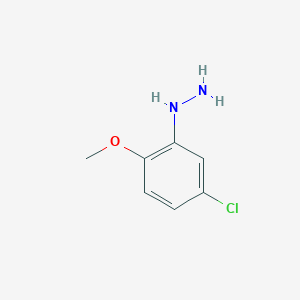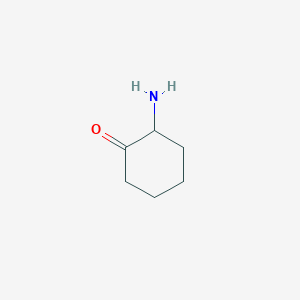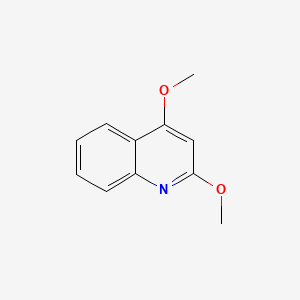
2,4-二甲氧基喹啉
描述
2,4-Dimethoxyquinoline (DMQ) is a quinoline derivative that is widely used in scientific research and development. It has a range of applications in the synthesis of organic compounds, as well as in the study of biological processes and the development of therapeutic agents. It is a colorless, crystalline solid with a melting point of 105 °C and a boiling point of 212 °C. DMQ is also known as 2,4-dimethoxy-1-methylquinoline, 1-methyl-2,4-dimethoxyquinoline, 2,4-dimethoxy-1-methylquinoline, and 2,4-dimethoxyquinoline.
科学研究应用
表观遗传调控
2,4-二甲氧基喹啉: 衍生物已被确定为G9a的有效抑制剂,G9a 是一种参与表观遗传调控的组蛋白赖氨酸甲基转移酶 (HKMT) 。该酶在组蛋白 H3 赖氨酸 9 位的甲基化中起着至关重要的作用,这是与基因表达和抑制相关的关键表观遗传标记。 基于喹啉骨架的抑制剂,如 BIX-01294,已显示出高选择性和效力,使其成为研究表观遗传机制和针对表观遗传失调为因素的疾病(如癌症和艾滋病)的潜在治疗剂的宝贵工具 .
药物化学
在药物化学中,2,4-二甲氧基喹啉作为开发新药的核心骨架。 其衍生物已被合成并研究其抑制 G9a 的能力,从而更好地了解底物竞争性抑制所需的药效团特征 。这项研究有助于发现新的化学类型,它们可以作为药物设计中有效的和选择性的抑制剂。
合成化学
该化合物已用于合成化学,特别是在 Friedlaender 缩合反应中。 它在合成各种喹啉衍生物中用作前体,这些衍生物是生产药物和其他复杂有机分子的重要中间体 .
生物碱合成
2,4-二甲氧基喹啉的选择性脱甲基已被用于合成喹啉生物碱atanine 。该过程突出了该化合物在制备天然产物和生物活性分子中的作用,这些分子在开发新药和理解生物途径方面具有重要意义。
环境应用
虽然没有找到关于 2,4-二甲氧基喹啉环境应用的直接参考资料,但其合成和修饰中使用的方法可以应用于生产用于环境修复的纳米颗粒 。此类应用包括水处理、持久性污染物的检测以及土壤/水的修复。
生物技术
在生物技术中,2,4-二甲氧基喹啉衍生物对 G9a 的抑制作用表明其在基因治疗和开发表观遗传工具方面具有潜在的应用 。通过调节表观遗传标记,可以影响基因表达,这对各种生物技术应用至关重要,包括开发治疗遗传疾病的新疗法。
药理学
2,4-二甲氧基喹啉的药理学意义与其抑制 G9a 的作用有关,这对治疗表观遗传因素起作用的疾病具有重要意义 。探索其在药理学中的衍生物继续提供对设计靶向表观遗传酶的新型治疗剂的见解。
作用机制
Target of Action
The primary target of 2,4-Dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .
Mode of Action
2,4-Dimethoxyquinoline interacts with G9a in a substrate-competitive manner . It inhibits G9a by occupying the binding pockets of the enzyme that are normally reserved for the cofactor S-adenosylmethionine (SAM) and the protein substrate . This prevents the normal methylation process mediated by G9a .
Biochemical Pathways
The inhibition of G9a affects many biological pathways due to its central role in epigenetic control . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The compound’s ability to inhibit g9a suggests that it has sufficient bioavailability to reach its target in the cell .
Result of Action
The inhibition of G9a by 2,4-Dimethoxyquinoline leads to changes in the methylation state of histones, which can alter gene expression . This can have profound effects on cellular function and can contribute to the development of diseases such as cancer .
Action Environment
The action of 2,4-Dimethoxyquinoline is likely influenced by various environmental factors, including the presence of other molecules in the cell that can interact with G9a or the compound itself. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .
生化分析
Biochemical Properties
2,4-Dimethoxyquinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is G9a, a histone lysine methyltransferase involved in epigenetic regulation through the methylation of histone H3 . The interaction between 2,4-Dimethoxyquinoline and G9a is characterized by the inhibition of the enzyme’s activity, which affects the methylation process of histones. This inhibition is significant because it can alter gene expression patterns and has implications in various diseases, including cancer .
Cellular Effects
2,4-Dimethoxyquinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting G9a, 2,4-Dimethoxyquinoline can lead to changes in histone methylation patterns, which in turn affect gene expression . This compound has been shown to impact cell proliferation and differentiation, making it a potential candidate for cancer therapy. Additionally, 2,4-Dimethoxyquinoline exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of 2,4-Dimethoxyquinoline involves its binding interactions with biomolecules, particularly G9a. By binding to the enzyme’s active site, 2,4-Dimethoxyquinoline inhibits its methyltransferase activity . This inhibition prevents the methylation of histone H3, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit G9a is attributed to its structural similarity to other known inhibitors, such as BIX-01294 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethoxyquinoline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethoxyquinoline remains stable under specific conditions, allowing for prolonged inhibition of G9a activity
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxyquinoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits G9a without causing significant toxicity . At higher doses, 2,4-Dimethoxyquinoline may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2,4-Dimethoxyquinoline is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 2,4-Dimethoxyquinoline is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2,4-Dimethoxyquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of 2,4-Dimethoxyquinoline can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2,4-Dimethoxyquinoline is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with G9a and other chromatin-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 2,4-Dimethoxyquinoline to the appropriate cellular compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,4-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193337 | |
| Record name | 2,4-Dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40335-00-0 | |
| Record name | 2,4-Dimethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40335-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of selective demethylation in the context of 2,4-Dimethoxyquinoline?
A1: Selective demethylation of 2,4-Dimethoxyquinoline is a crucial reaction in organic synthesis, particularly for synthesizing specific quinoline alkaloids. For instance, removing a methyl group from the 2-methoxy position of 2,4-Dimethoxyquinoline leads to the formation of 2-quinolones . These compounds are important intermediates in synthesizing various biologically active molecules. Additionally, using a thiolate anion as a demethylating agent results in the formation of 4-hydroxyquinoline, highlighting the regioselectivity achievable through different reagents . This control over demethylation is essential for targeting the synthesis of specific isomers with potentially distinct biological activities.
Q2: How is 2,4-Dimethoxyquinoline utilized in synthesizing furoquinoline alkaloids?
A2: 2,4-Dimethoxyquinoline serves as a key starting material in the synthesis of furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine . The synthesis involves introducing an isoprenyl group to the 2,4-Dimethoxyquinoline structure, followed by ozonolysis or reaction with osmium tetroxide-periodate. This process generates an aldehyde intermediate, which then undergoes cyclization in the presence of polyphosphoric acid to form the desired furoquinoline alkaloid. These alkaloids exhibit various biological activities, making their efficient synthesis from 2,4-Dimethoxyquinoline highly valuable.
Q3: Can you elaborate on the role of 2,4-Dimethoxyquinoline in the synthesis of 2,2-dimethylpyranoquinolines and the alkaloid flindersine?
A3: 2,4-Dimethoxyquinoline, specifically its 3-isoprenyl derivative, plays a crucial role in synthesizing 2,2-dimethylpyranoquinolines, including the alkaloid flindersine . Reacting the 3-isoprenyl-2,4-dimethoxyquinoline epoxide with potassium hydroxide in aqueous dimethyl sulfoxide leads to the formation of 2,2-dimethylpyranoquinolines in high yield. This reaction proceeds through a mechanism involving allylic alcohol intermediates and quinone methides in the cyclization step. The successful synthesis of flindersine via this method highlights the importance of 2,4-Dimethoxyquinoline as a precursor in accessing complex alkaloid structures.
Q4: What insights do NMR studies provide regarding the structure of 2,4-Dimethoxyquinoline and its relation to the alkaloid montrutanine?
A4: 1H- and 13C-NMR studies provide crucial information for unambiguously assigning the hydrogen and carbon signals in the structure of 2,4-Dimethoxyquinoline . This detailed spectral analysis, supported by studying its 6-methyl derivative, helps clarify the structure and confirms its distinctness from the proposed structure of the alkaloid montrutanine. Although initially thought to be based on the 2,4-Dimethoxyquinoline scaffold, these findings challenged the assumed structure of montrutanine, prompting further investigation into alternative structures for this alkaloid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

